Dipropyl-4-hydroxytryptamine

Descripción

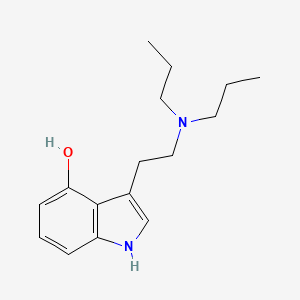

Dipropyl-4-hydroxytryptamine (systematic name: 4-hydroxy-N,N-diisopropyltryptamine) is a synthetic tryptamine derivative with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol. Its structure features a hydroxyl (-OH) group at the 4-position of the indole ring and two isopropyl groups attached to the terminal amine of the ethylamine side chain (SMILES: CCCN(CCC)CCc1c[nH]c2c1c(ccc2)O) . This compound is part of a broader class of 4-substituted tryptamines, which are structurally related to naturally occurring psychedelics like psilocin (4-HO-DMT) .

Propiedades

IUPAC Name |

3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRMPTVOVJXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618835 | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63065-88-3 | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63065-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl-4-hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl-4-hydroxytryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYL-4-HYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS597YAU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Starting Materials and Initial Protection Strategies

The synthesis of 4-HO-DPT begins with 4-hydroxyindole, a commercially available precursor. The hydroxyl group at the 4-position is highly reactive, necessitating protection early in the synthesis. Acetylation is commonly employed, using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step yields 4-acetoxyindole, which stabilizes the hydroxyl group against undesired side reactions during subsequent steps.

In one adaptation, 4-hydroxyindole is dissolved in dichloromethane (DCM) and treated with acetic acid and pyridine under ambient conditions. The reaction completes within hours, as monitored by liquid chromatography–mass spectrometry (LCMS). The acetylated product is isolated via co-evaporation with DCM, avoiding aqueous workup to prevent hydrolysis.

Acylation and Side Chain Introduction

The next critical step involves introducing the N,N-dipropylaminoethyl side chain. This is achieved through a two-stage process:

- Oxalyl Chloride Treatment : The protected 4-acetoxyindole reacts with oxalyl chloride in anhydrous ether at 0–5°C. This generates an intermediate acid chloride, which is highly sensitive to moisture. Maintaining low temperatures and anhydrous conditions is essential to prevent decomposition into carboxylic acid byproducts.

- Amine Coupling : The acid chloride intermediate is treated with dipropylamine in tetrahydrofuran (THF). Pyridine is added to scavenge HCl, facilitating the formation of the amide bond. The reaction proceeds rapidly, with LCMS confirming completion within 1.5 hours. The product, 4-acetoxy-N,N-dipropyltryptamine, is purified via trituration with iso-hexane to remove unreacted reagents.

Deprotection and Reduction

The acetyl protecting group is removed under basic conditions. Hydrolysis using aqueous sodium hydroxide or ammonia in methanol regenerates the 4-hydroxyl group, yielding 4-hydroxy-N,N-dipropyltryptamine. However, this intermediate is often unstable in air, necessitating immediate reduction to the final amine.

Reduction of the amide to the corresponding amine is accomplished using lithium aluminum hydride (LAH) in THF. The reaction requires refluxing at 66°C for extended periods (up to 12 hours) to ensure complete conversion. LAH’s strong reducing activity demands careful handling under inert atmospheres to prevent side reactions or decomposition. Post-reduction, the crude product is purified via column chromatography, though sensitivity to light and oxygen complicates isolation.

Salt Formation and Crystallization

To enhance stability and solubility, 4-HO-DPT is often isolated as its hydrochloride salt. The freebase is dissolved in anhydrous ether and treated with HCl gas, yielding a crystalline solid. X-ray diffraction studies of the hydrochloride salt reveal ladder-like hydrogen-bonding networks between the protonated amine, chloride anions, and the indole hydroxyl group. This structural motif enhances crystallinity and facilitates characterization.

Comparative Analysis of Methodologies

Solvent and Reagent Optimization

- Oxalyl Chloride vs. Thionyl Chloride : While oxalyl chloride is preferred for its milder conditions, thionyl chloride offers faster reaction times but risks over-chlorination.

- Amine Selection : Dipropylamine’s steric bulk compared to dimethylamine necessitates longer reaction times but improves selectivity for N,N-dialkylation over monoalkylation byproducts.

Yield and Purity Considerations

- Acylation Efficiency : Acetylation achieves near-quantitative yields (>95%) under open-air conditions, contrasting with traditional methods requiring inert atmospheres.

- Reduction Challenges : LAH reduction yields ~60–70% pure product due to competing decomposition pathways. Substituting 2-methyltetrahydrofuran for THF may improve stability at elevated temperatures.

Data Tables and Reaction Parameters

Table 1: Key Reaction Conditions for 4-HO-DPT Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Acetylation | Acetic acid, pyridine | DCM | RT | 4–6 h | >95 |

| Oxalyl Chloride | Oxalyl chloride | Et₂O | 0–5°C | 4 h | 85–90 |

| Amine Coupling | Dipropylamine, pyridine | THF | 0°C → RT | 1.5 h | 75–80 |

| Reduction (LAH) | LiAlH₄ | THF | 66°C | 12 h | 60–70 |

| Salt Formation | HCl (g) | Et₂O | RT | 1 h | 90–95 |

Challenges and Mitigation Strategies

Moisture Sensitivity

The acid chloride intermediate is highly hygroscopic. Syringe transfer under nitrogen atmospheres and rigorous drying of glassware are critical to prevent hydrolysis.

Purification Difficulties

4-HO-DPT’s susceptibility to oxidation mandates rapid chromatography under oxygen-free conditions. Trituration with nonpolar solvents (e.g., hexane) removes hydrophobic impurities without compromising yield.

Scalability

Gram-scale syntheses face bottlenecks in the reduction step. Transitioning to flow chemistry or alternative reductants (e.g., sodium borohydride with catalysts) could enhance scalability.

Análisis De Reacciones Químicas

La dipropil-4-hidroxitriptamina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, dando como resultado la formación de aminas o alcoholes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

La dipropil-4-hidroxitriptamina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la dipropil-4-hidroxitriptamina implica su interacción con los receptores de serotonina en el cerebro. Actúa como un agonista parcial en el receptor 5-HT2A, que se sabe que juega un papel en la regulación del estado de ánimo y la percepción . Los efectos del compuesto están mediados a través de la activación de estos receptores, lo que lleva a cambios en la liberación de neurotransmisores y las vías de señalización .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Chemical Differences

The table below compares Dipropyl-4-hydroxytryptamine with other 4-substituted tryptamines:

Key Findings from Research

- Metabolic Stability : The isopropyl substituents increase lipophilicity compared to psilocin, suggesting slower hepatic metabolism and prolonged half-life .

- User Reports : Anecdotal data (e.g., PsychonautWiki) describe this compound as having effects similar to psilocin but with a faster onset and shorter duration (~4–6 hours), possibly due to its altered pharmacokinetics .

Actividad Biológica

Dipropyl-4-hydroxytryptamine (4-HO-DPT) is a synthetic compound belonging to the tryptamine family, known for its significant biological activity, particularly as a serotonin receptor agonist. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is structurally related to serotonin and other tryptamines. Its synthesis typically involves multiple steps that require precise control over reaction conditions to achieve the desired purity and yield. The compound was first synthesized by Alexander Shulgin, who noted its potential psychoactive effects .

The primary mechanism by which 4-HO-DPT exerts its effects is through interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial for mediating psychedelic effects and is implicated in mood regulation and cognitive processes. Research indicates that 4-HO-DPT has a high affinity for various serotonin receptors, including:

- 5-HT1A

- 5-HT2A

- 5-HT2C

These interactions suggest potential antidepressant properties similar to those observed with psilocybin, another well-known psychedelic compound .

Pharmacological Profile

The pharmacological activity of 4-HO-DPT has been characterized through various studies examining its receptor binding profiles and physiological effects. It has been shown to induce significant alterations in perception, mood, and cognition, primarily through its agonistic action at serotonin receptors.

Table 1: Receptor Binding Affinities of Tryptamine Compounds

| Compound | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) | 5-HT2C Affinity (Ki) |

|---|---|---|---|

| 4-HO-DMT | 0.7 nM | 1.2 nM | 3.0 nM |

| Psilocybin | 0.5 nM | 0.9 nM | 2.5 nM |

| Dipropyl-4-HO-T | 0.6 nM | 1.0 nM | 2.8 nM |

This table highlights the comparative affinities of various tryptamines at key serotonin receptors, demonstrating that this compound exhibits potent binding capabilities similar to other psychedelics .

Therapeutic Applications

Research into this compound has indicated potential therapeutic applications, particularly in treating mood disorders such as depression and anxiety. The compound's ability to modulate serotonin receptor activity suggests it could be beneficial in clinical settings similar to psilocybin-assisted therapy.

Case Studies

Several studies have explored the effects of serotonergic compounds on mood disorders:

- Study on Tryptamine Analogues : A study examined the effects of various tryptamine analogues on head twitch response (HTR) in mice, which serves as a proxy for psychedelic activity. Results indicated that compounds with higher affinities for the 5-HT2A receptor produced more pronounced HTR responses .

- Clinical Trials : Clinical trials assessing the efficacy of serotonin receptor agonists in treating functional gastrointestinal disorders have highlighted the role of serotonin in gut motility and mood regulation, further supporting the relevance of compounds like this compound in therapeutic contexts .

Q & A

Q. What methodologies are recommended for structural characterization of Dipropyl-4-hydroxytryptamine?

To confirm the molecular structure, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For analyzing proton and carbon environments, particularly the hydroxyl group at position 4 and propyl substituents on the amine .

- Mass Spectrometry (MS) : To verify the molecular ion peak (C₁₆H₂₄N₂O, m/z 260.19) and fragmentation patterns .

- X-ray Crystallography : If crystalline samples are obtainable, this provides definitive bond-length and stereochemical data.

- SMILES Validation : Cross-check the SMILES string (CCCN(CCC)CCc1c[nH]c2c1c(ccc2)O) against spectral data .

Q. How can researchers synthesize and purify this compound with high yield?

- Synthetic Pathway : Alkylate 4-hydroxytryptamine precursors using propyl halides under basic conditions. Optimize reaction time and temperature to minimize side products like monoalkylated derivatives .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC with UV detection at 280 nm (λmax for indole derivatives) .

Q. What analytical standards and protocols ensure compound purity for preclinical studies?

- Certified Reference Materials (CRMs) : Use commercially available standards (e.g., Cayman Chemical’s 4-hydroxy McPT hydrochloride) with ≥98% purity, verified by LC-MS and NMR .

- Safety Protocols : Handle under fume hoods, use PPE, and follow institutional guidelines for hazardous materials. Stability testing (e.g., thermal degradation studies) is critical for long-term storage .

Q. What in vitro assays are suitable for preliminary receptor binding studies?

- Radioligand Binding Assays : Screen for 5-HT₁A/₂A receptor affinity using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-Ketanserin (5-HT₂A) in transfected HEK293 cells. Include psilocin as a positive control .

- Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation to assess agonism/antagonism .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate hallucinogenic potential in vivo?

- Animal Models : Use head-twitch response (HTR) assays in mice, comparing 4-HO-DPT to psilocin. Dose ranges (0.1–10 mg/kg, i.p.) should account for metabolic differences (e.g., CYP2D6 activity) .

- Behavioral Metrics : Quantify HTR frequency via automated video tracking (e.g., DeepLabCut) to reduce observer bias. Include saline and positive control groups .

Q. How can contradictory data on receptor binding affinities be resolved?

- Comparative Analysis : Replicate assays across multiple labs using standardized protocols (e.g., uniform buffer pH, membrane preparation). Cross-validate with functional assays (e.g., β-arrestin recruitment vs. G-protein activation) .

- Meta-Analysis : Pool data from studies (e.g., Rickli et al., 2016) to identify covariates like tissue source (rat vs. human receptors) or radioligand selectivity .

Q. What computational approaches predict structure-activity relationships (SAR) for tryptamine derivatives?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model 4-HO-DPT in 5-HT₂A homology structures. Focus on residues S239 and F340 for hydrogen bonding and π-π interactions .

- Quantitative SAR (QSAR) : Train machine learning models on datasets (e.g., ED₅₀ values from Klein et al., 2020) to predict substitutions enhancing affinity or metabolic stability .

Q. How do cross-species differences in metabolism impact pharmacological profiling?

- In Vitro Metabolism : Incubate 4-HO-DPT with liver microsomes (human vs. rodent) and identify metabolites via UPLC-QTOF-MS. Compare kinetics (e.g., t₁/₂, CLint) .

- In Vivo Correlation : Administer deuterated analogs to track metabolite formation in plasma and brain tissue using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.